Benzyl (piperidin-4-ylmethyl)carbamate

Overview

Description

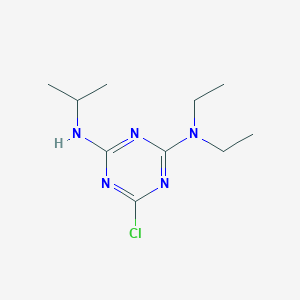

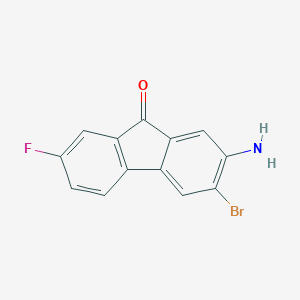

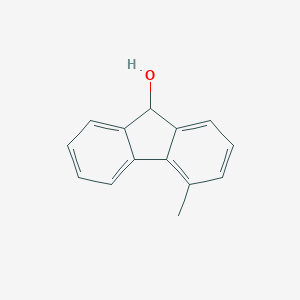

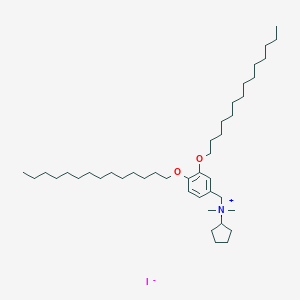

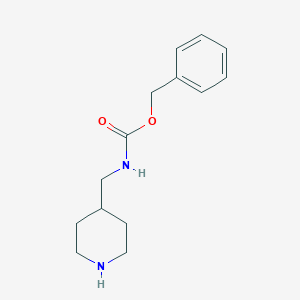

Benzyl (piperidin-4-ylmethyl)carbamate is a chemical compound with the linear formula C14H20N2O2 . It is a solid substance .

Synthesis Analysis

An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis

The molecular structure of Benzyl (piperidin-4-ylmethyl)carbamate is represented by the InChI code: 1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) .Chemical Reactions Analysis

The synthesis of Benzyl (piperidin-4-ylmethyl)carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Physical And Chemical Properties Analysis

Benzyl (piperidin-4-ylmethyl)carbamate has a molecular weight of 248.32 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Organic Synthesis

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

The compound “(Cbz-4-Aminomethyl)piperidine” is used in the field of organic chemistry, particularly in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

Detailed Description of the Methods of Application or Experimental Procedures

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Thorough Summary of the Results or Outcomes Obtained

This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation . The reactions resulted in high yields of the corresponding amides .

Synthesis of Various Piperidine Derivatives

Comprehensive and Detailed Summary of the Application

The compound “(Cbz-4-Aminomethyl)piperidine” can be used in the synthesis of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of these derivatives involves intra- and intermolecular reactions. The specific methods and procedures can vary depending on the desired derivative .

Thorough Summary of the Results or Outcomes Obtained

The synthesis of these derivatives can lead to a variety of compounds with potential applications in pharmaceuticals and other fields .

Advanced Battery Science

Specific Scientific Field

Material Science

Comprehensive and Detailed Summary of the Application

Although the details are not specified, the compound “(Cbz-4-Aminomethyl)piperidine” may have potential applications in advanced battery science .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods and procedures for this application are not specified .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of this application are not specified .

Synthesis of Cdk5/p25 Kinase Inhibitors

Specific Scientific Field

Medicinal Chemistry

Comprehensive and Detailed Summary of the Application

The compound “(Cbz-4-Aminomethyl)piperidine” can be used in the synthesis of Cdk5/p25 kinase inhibitors . These inhibitors have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s .

Thorough Summary of the Results or Outcomes Obtained

Synthesis of Antimalarials

Comprehensive and Detailed Summary of the Application

The compound “(Cbz-4-Aminomethyl)piperidine” can be used in the synthesis of antimalarial drugs . These drugs are used to prevent and treat malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Safety And Hazards

The safety information for Benzyl (piperidin-4-ylmethyl)carbamate includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Piperidines, which include Benzyl (piperidin-4-ylmethyl)carbamate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

benzyl N-(piperidin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHPVEHRXAKHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564267 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (piperidin-4-ylmethyl)carbamate | |

CAS RN |

132431-09-5 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.